N-(2-Methoxy-4-(piperazin-1-YL)phenyl)-6-(1H-pyrazol-5-YL)picolinamide
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Overview
Description
N-(2-Methoxy-4-(piperazin-1-YL)phenyl)-6-(1H-pyrazol-5-YL)picolinamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperazine ring, a pyrazole ring, and a picolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-4-(piperazin-1-YL)phenyl)-6-(1H-pyrazol-5-YL)picolinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Attachment of the piperazine ring: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced to the aromatic system.
Formation of the picolinamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-4-(piperazin-1-YL)phenyl)-6-(1H-pyrazol-5-YL)picolinamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-4-(piperazin-1-YL)phenyl)-6-(1H-pyrazol-5-YL)picolinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)-6-(1H-pyrazol-5-YL)picolinamide
- N-(4-(Piperazin-1-YL)phenyl)-6-(1H-pyrazol-5-YL)picolinamide
Uniqueness
N-(2-Methoxy-4-(piperazin-1-YL)phenyl)-6-(1H-pyrazol-5-YL)picolinamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H22N6O2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(2-methoxy-4-piperazin-1-ylphenyl)-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C20H22N6O2/c1-28-19-13-14(26-11-9-21-10-12-26)5-6-17(19)24-20(27)18-4-2-3-15(23-18)16-7-8-22-25-16/h2-8,13,21H,9-12H2,1H3,(H,22,25)(H,24,27) |
InChI Key |
PLPQYRICJPQFMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4 |
Origin of Product |
United States |
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